3-(1H-pyrrol-1-yl)phenol
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Overview
Description
3-(1H-pyrrol-1-yl)phenol is an organic compound that features a phenol group attached to a pyrrole ring. This compound is of interest due to its unique chemical structure, which combines the properties of both phenol and pyrrole, making it a valuable subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrol-1-yl)phenol typically involves the condensation of a phenol derivative with a pyrrole precursor. One common method is the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring. For this compound, the reaction can be carried out using 2,5-hexanedione and 3-aminophenol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrrol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrrole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on both the phenol and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or nitro-substituted phenol and pyrrole derivatives.
Scientific Research Applications
3-(1H-pyrrol-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1H-pyrrol-1-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole: Similar to pyrrole but with a fused benzene ring.
Pyrrolidine: A saturated analog of pyrrole.
Phenol: Lacks the pyrrole ring but has similar reactivity due to the hydroxyl group.
Uniqueness
3-(1H-pyrrol-1-yl)phenol is unique due to its combination of phenol and pyrrole properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its individual components .
Properties
CAS No. |
137352-78-4 |
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Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-pyrrol-1-ylphenol |
InChI |
InChI=1S/C10H9NO/c12-10-5-3-4-9(8-10)11-6-1-2-7-11/h1-8,12H |
InChI Key |
YUGXBOVDLIENLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CC=C2)O |
Purity |
95 |
Origin of Product |
United States |
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